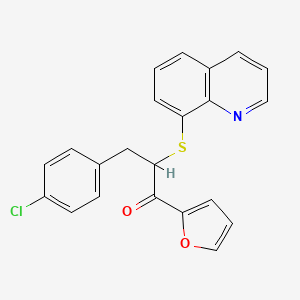![molecular formula C17H15F3N4S B12137311 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12137311.png)
3-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-amina es un compuesto que ha despertado interés debido a su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un anillo de triazol, un grupo trifluorometil y un enlace sulfanyl, que contribuyen a sus propiedades distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-amina generalmente implica varios pasos. Un enfoque común incluye la formación del anillo de triazol seguido de la introducción del grupo trifluorometil y el enlace sulfanyl. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-amina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El anillo de triazol se puede reducir en condiciones específicas.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden emplear agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de compuestos de triazol sustituidos.
Aplicaciones Científicas De Investigación
La 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-amina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluida como candidato a fármaco.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de la 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-amina implica su interacción con objetivos moleculares específicos. El grupo trifluorometil puede mejorar la lipofilia del compuesto, lo que le permite penetrar las membranas celulares de manera más efectiva. El anillo de triazol puede interactuar con enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-metilfenil)-5-{[3-(trifluorometil)fenil]sulfanil}-4H-1,2,4-triazol-4-amina
- 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-ol
Singularidad
La 3-(4-metilfenil)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol-4-amina es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo trifluorometil mejora su estabilidad y lipofilia, mientras que el enlace sulfanyl proporciona reactividad adicional.
Propiedades
Fórmula molecular |
C17H15F3N4S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H15F3N4S/c1-11-5-7-13(8-6-11)15-22-23-16(24(15)21)25-10-12-3-2-4-14(9-12)17(18,19)20/h2-9H,10,21H2,1H3 |
Clave InChI |
PVJSIFREPRNRBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137228.png)
![2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12137232.png)
![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137234.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137245.png)

![3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12137260.png)
![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137263.png)
![5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137271.png)


![5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12137292.png)
![N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137293.png)
![(5Z)-2-(4-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137294.png)
